molecular formula C3H5NaO3 B050916 Sodium L-lactate-13C3 solution CAS No. 201595-71-3

Sodium L-lactate-13C3 solution

Cat. No. B050916
CAS RN: 201595-71-3
M. Wt: 115.038 g/mol
InChI Key: NGSFWBMYFKHRBD-USULVYIHSA-M
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Description

Sodium L-lactate-13C3 is an isotopic analogue of sodium L-lactate . It is used as a quantitative standard or metabolic tracer in mass spectrometry (MS)-based experiments . It can be used as an internal standard for the quantitative determination of blood lactate and pyruvate using filter-paper dried blood spots followed by liquid chromatography-mass spectrometry (LC-MS/MS) .


Molecular Structure Analysis

The linear formula of Sodium L-lactate-13C3 is 13CH313CH(OH)13CO2Na . It has a molecular weight of 115.04 .


Physical And Chemical Properties Analysis

Sodium L-lactate-13C3 is a liquid solution with a concentration of 45-55% (w/w) in water . It is suitable for mass spectrometry (MS) techniques .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for Sodium L-lactate-13C3 are not provided in the search results, it is known that lactate, including Sodium L-lactate-13C3, has potential roles in cancer progression and cell fate determination . Therefore, it is a potential and hopeful target for cancer therapy .

properties

IUPAC Name

sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-USULVYIHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C@@H]([13C](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635677
Record name Sodium 2-hydroxy(~13~C_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23696276

CAS RN

201595-71-3
Record name Sodium 2-hydroxy(~13~C_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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